REACTION_CXSMILES
|
[CH2:1]=O.[Br:3][C:4]1[CH:5]=[C:6]([CH2:12][CH2:13][NH2:14])[CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1>C(O)=O>[Br:3][C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]2[C:5]=1[CH2:1][NH:14][CH2:13][CH2:12]2
|
Name
|
|
Quantity
|
660 mg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
4.33 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)OC)CCN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred as it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
followed by the addition of dichloromethane (100 mL) and 1 N aqueous sodium hydroxide solution (100 mL)
|
Type
|
EXTRACTION
|
Details
|
to extract the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C2CCNCC12)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.49 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |